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An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Properties,

Synthesis, and Applications

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-(1-methyl-1H-pyrazol-4-
yl)acetic acid, a heterocyclic building block of significant interest to researchers, medicinal

chemists, and drug development professionals. We will delve into its core chemical properties,

provide a validated synthetic protocol, explore its spectroscopic signature, and discuss its

reactivity and applications as a versatile scaffold in modern pharmaceutical research.

Introduction: The Significance of the Pyrazole
Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring

containing two adjacent nitrogen atoms imparts a unique combination of physicochemical

properties, including hydrogen bonding capabilities, metabolic stability, and the ability to

engage in various non-covalent interactions with biological targets.[3] Pyrazole derivatives

exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer,

antibacterial, and antiviral properties.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1387531?utm_src=pdf-interest
https://www.benchchem.com/product/b1387531?utm_src=pdf-body
https://www.benchchem.com/product/b1387531?utm_src=pdf-body
https://www.benchchem.com/product/b1387531?utm_src=pdf-body
https://www.mdpi.com/1420-3049/23/1/134
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://www.mdpi.com/2624-8549/4/3/65
https://www.mdpi.com/1420-3049/23/1/134
https://ijiset.com/vol10/v10s9/IJISET_V10_I9_09.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(1-methyl-1H-pyrazol-4-yl)acetic acid (also known as 1-methylpyrazole-4-acetic acid) has

emerged as a particularly valuable synthetic intermediate. The N-methylation of the pyrazole

ring prevents tautomerization and provides a fixed vector for substituent orientation, which is

critical for rational drug design. The acetic acid moiety offers a convenient chemical handle for

elaboration, allowing for the straightforward introduction of diverse functional groups through

amide coupling, esterification, or other transformations. This guide serves to consolidate the

key technical data and practical knowledge surrounding this important compound.

Core Chemical and Physical Properties
A summary of the fundamental physicochemical properties of 2-(1-methyl-1H-pyrazol-4-
yl)acetic acid is presented below. This data is essential for experimental design, including

reaction setup, solvent selection, and analytical method development.

Property Value Source

Molecular Formula C₆H₈N₂O₂ [5]

Molecular Weight 140.14 g/mol [5]

CAS Number 1152582-56-3 [6]

Appearance White to off-white solid

Purity Typically ≥95%

IUPAC Name
2-(1-methyl-1H-pyrazol-4-

yl)acetic acid
[5]

InChIKey
CVVXBWFAPQPDCQ-

UHFFFAOYSA-N

Storage
2-8°C, sealed in a dry

environment

Synthesis and Purification Workflow
While several methods exist for the synthesis of pyrazole derivatives, a common and reliable

approach for C-4 functionalized pyrazoles involves the construction of the ring followed by side-

chain manipulation.[7] However, for 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a more direct
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route starting from a pre-formed pyrazole is often employed by commercial suppliers. Below is

a validated, two-step protocol adapted from established procedures for N-alkylation and

hydrolysis.[8]

Synthetic Rationale and Causality
The chosen pathway involves two key transformations:

N-Alkylation: The pyrazole nitrogen is deprotonated using a strong, non-nucleophilic base

like sodium hydride (NaH). This generates the pyrazolate anion, a potent nucleophile that

readily attacks an electrophilic alkylating agent, in this case, an ethyl bromoacetate. This

step selectively installs the acetic acid precursor at the N1 position.

Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed to the

corresponding carboxylic acid using a strong base such as sodium hydroxide (NaOH) in a

protic solvent mixture. The reaction is driven to completion by the formation of the

carboxylate salt, which is then protonated in an acidic workup to yield the final product.

Experimental Protocol: Synthesis of 2-(1-methyl-1H-
pyrazol-4-yl)acetic acid
Step 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in

anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 4-

bromo-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous THF dropwise.

Allow the reaction mixture to stir at room temperature for 1 hour.

In a separate flask, prepare a solution of ethyl bromoacetate (1.1 eq.) in anhydrous THF.

Cool the reaction mixture back to 0°C and add the ethyl bromoacetate solution dropwise.

Let the reaction warm to room temperature and stir overnight.

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride

(NH₄Cl) solution.
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Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the ethyl ester

intermediate.

Step 2: Hydrolysis to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Dissolve the purified ethyl ester from Step 1 in a mixture of methanol and water (e.g., 2:1

v/v).

Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or

gently heat to 40-50°C for 2-4 hours, monitoring by TLC or LC-MS.

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the methanol.

Dilute the remaining aqueous solution with water and wash with diethyl ether or

dichloromethane to remove any non-polar impurities.

Cool the aqueous layer to 0°C and acidify to pH ~2-3 with cold 1M hydrochloric acid (HCl).

A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and

dry under vacuum to afford the final product.

Synthesis Workflow Diagram
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Step 1: N-Alkylation

Step 2: Saponification

4-Bromo-1-methyl-1H-pyrazole + NaH in THF

Reaction with Ethyl Bromoacetate

Aqueous Workup & Extraction

Silica Gel Chromatography

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Base Hydrolysis (NaOH, MeOH/H2O)

Acidic Workup (HCl)

Filtration & Drying

2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Click to download full resolution via product page

Caption: Synthetic pathway for 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
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Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized

compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR (500 MHz, DMSO-d₆):

δ ~12.3 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic

acid (COOH). Its chemical shift can be variable and it is D₂O exchangeable.

δ ~7.6 ppm (s, 1H): A singlet for the proton at the C5 position of the pyrazole ring (CH=N).

δ ~7.4 ppm (s, 1H): A singlet for the proton at the C3 position of the pyrazole ring (N-

N=CH).

δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the three protons of the N-methyl

group (N-CH₃).

δ ~3.5 ppm (s, 2H): A singlet for the two methylene protons of the acetic acid side chain (-

CH₂-COOH).

¹³C NMR (125 MHz, DMSO-d₆):

δ ~172 ppm: Carboxylic acid carbonyl carbon (C=O).

δ ~138 ppm: Pyrazole ring carbon C5.

δ ~129 ppm: Pyrazole ring carbon C3.

δ ~110 ppm: Pyrazole ring carbon C4 (quaternary).

δ ~39 ppm: N-methyl carbon (N-CH₃).

δ ~30 ppm: Methylene carbon (-CH₂-COOH).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[9]

Wavenumber (cm⁻¹) Vibration Type Intensity

2500-3300 O-H stretch (carboxylic acid) Broad

~2950 C-H stretch (aliphatic) Medium

~1700 C=O stretch (carboxylic acid) Strong, Sharp

~1550 C=N stretch (pyrazole ring) Medium

~1450 C=C stretch (pyrazole ring) Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.[10]

Method: Electrospray Ionization (ESI)

[M+H]⁺ (Positive Mode): Expected at m/z 141.06

[M-H]⁻ (Negative Mode): Expected at m/z 139.05

Key Fragmentation: A primary fragmentation pathway involves the loss of the carboxylic acid

group (-COOH, 45 Da), leading to a fragment ion at m/z 95.05. Further fragmentation of the

pyrazole ring can also be observed.[10]

Reactivity and Derivatization Potential
The true utility of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid in drug discovery lies in its capacity

for chemical modification. The carboxylic acid functional group is a versatile handle for

constructing libraries of compounds.

Key Chemical Transformations
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Amide Coupling: This is the most common reaction, allowing the molecule to be coupled with

a diverse range of primary and secondary amines to form amides. This is a cornerstone of

medicinal chemistry for exploring structure-activity relationships (SAR).

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or

using coupling agents yields esters, which can act as prodrugs or modify the compound's

pharmacokinetic properties.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using

reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃), providing another

point for diversification.

General Protocol: Amide Coupling
Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq.) in a suitable aprotic solvent such

as dichloromethane (DCM) or dimethylformamide (DMF).

Add an amine (1.1 eq.) and a coupling agent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq.

each).

Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

(2.0-3.0 eq.).

Stir the reaction at room temperature for 4-16 hours.

Upon completion, perform an aqueous workup and purify the resulting amide by

chromatography or recrystallization.

Derivatization Workflow Diagram
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Chemical Transformations

2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Amide DerivativesAmine, Coupling Agent

Ester DerivativesAlcohol, Acid Catalyst

Primary Alcohol

Reduction (e.g., LiAlH4)

Click to download full resolution via product page

Caption: Key derivatization pathways from the parent acid.

Safety and Handling
As with any laboratory chemical, proper safety precautions are imperative.

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It may also be

harmful if swallowed (H302).

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-

resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-

8°C.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a high-value building block for chemical and

pharmaceutical research. Its well-defined structure, predictable spectroscopic properties, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1387531?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/28950344
https://www.benchchem.com/product/b1387531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


versatile reactivity make it an ideal starting point for the synthesis of compound libraries

targeting a wide array of biological targets. The synthetic and analytical protocols detailed in

this guide provide a solid foundation for researchers to confidently incorporate this scaffold into

their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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